molecular formula C22H17ClF3N5O B6418797 N-(4-{[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide CAS No. 1015582-09-8

N-(4-{[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide

Cat. No. B6418797
CAS RN: 1015582-09-8
M. Wt: 459.8 g/mol
InChI Key: SRNSNJRCSGEQNL-UHFFFAOYSA-N
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Description

The compound is also known as PHTPP . It is a synthetic, nonsteroidal, and highly selective antagonist of ERβ (Estrogen Receptor Beta) that is used in scientific research to study the function of this receptor . It possesses 36-fold selectivity for ERβ over ERα, and is a silent antagonist of ERβ .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as 1H NMR (Nuclear Magnetic Resonance), 13C NMR, and 19F NMR . These techniques provide detailed information about the atomic-level structure of the compound .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the melting point, yield, and IR (Infrared) spectrum of a similar compound have been reported .

properties

IUPAC Name

N-[4-[[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClF3N5O/c1-12-11-18(29-15-9-7-14(8-10-15)28-13(2)32)31-21(27-12)19(20(30-31)22(24,25)26)16-5-3-4-6-17(16)23/h3-11,29H,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNSNJRCSGEQNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C(F)(F)F)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide

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